Phe-Leu-Glu-Glu-Leu
Overview
Description
Phe-Leu-Glu-Glu-Leu is a pentapeptide composed of the amino acids phenylalanine, leucine, glutamic acid, glutamic acid, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Leu-Glu-Glu-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, phenylalanine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, leucine, is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, glutamic acid, glutamic acid, and leucine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phe-Leu-Glu-Glu-Leu can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents such as DCC or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
Phe-Leu-Glu-Glu-Leu has several applications in scientific research:
Biochemistry: It is used as a substrate in studies of enzyme activity, particularly those involving proteases and peptidases.
Medicine: The peptide is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.
Industry: this compound is used in the development of peptide-based materials and as a model compound in the study of peptide synthesis and purification techniques.
Mechanism of Action
The mechanism of action of Phe-Leu-Glu-Glu-Leu involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
Phe-Leu-Val: This tripeptide shares some structural similarity with Phe-Leu-Glu-Glu-Leu and is studied for its bioactive properties.
Leu-Glu-Glu-Leu:
Uniqueness
This compound is unique due to its specific sequence and the presence of two glutamic acid residues, which can influence its biochemical properties and interactions with molecular targets. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N5O10/c1-17(2)14-23(35-27(41)20(32)16-19-8-6-5-7-9-19)30(44)34-21(10-12-25(37)38)28(42)33-22(11-13-26(39)40)29(43)36-24(31(45)46)15-18(3)4/h5-9,17-18,20-24H,10-16,32H2,1-4H3,(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H,37,38)(H,39,40)(H,45,46) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBCIUTTWUUDDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47N5O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989889 | |
Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-4-carboxy-1-hydroxybutylidene]amino}-4-carboxy-1-hydroxybutylidene)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69729-06-2 | |
Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-4-carboxy-1-hydroxybutylidene]amino}-4-carboxy-1-hydroxybutylidene)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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